molecular formula C20H44Si B14145465 Silane, tetrapentyl CAS No. 3429-63-8

Silane, tetrapentyl

Cat. No.: B14145465
CAS No.: 3429-63-8
M. Wt: 312.6 g/mol
InChI Key: RPLAWNPFGXSEBC-UHFFFAOYSA-N
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Description

Silane, tetrapentyl (CAS: Not explicitly provided in evidence), is an organosilicon compound with the molecular formula Si(C₅H₁₁)₄. It belongs to the class of tetraalkylsilanes, characterized by a central silicon atom bonded to four pentyl groups. Such compounds are typically utilized in industrial applications, including polymer modification, surface treatments, and as intermediates in organic synthesis.

Properties

CAS No.

3429-63-8

Molecular Formula

C20H44Si

Molecular Weight

312.6 g/mol

IUPAC Name

tetrapentylsilane

InChI

InChI=1S/C20H44Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3

InChI Key

RPLAWNPFGXSEBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CCCCC)(CCCCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, tetrapentyl typically involves the reaction of silicon tetrachloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{Si(C}5\text{H}{11})_4 + 4 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Silane, tetrapentyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Silane, tetrapentyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, tetrapentyl involves its ability to form strong covalent bonds with both organic and inorganic materials. This is primarily due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications, including surface modification and adhesion promotion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on silane coupling agents due to the absence of explicit data on tetrapentyl silane in the provided evidence. Key silanes used in tire tread compounds are analyzed below, with insights extrapolated from (Table 3):

Table 1: Comparison of Silane Coupling Agents in Rubber Compounding

Parameter S2 (TESPD) S4 (TESPT) NXT Silane
Silane Loading (phr) 5.65 6.41 6.4
Mixing Steps 2 2 2
Reaction Temp. (°C) 155 160 145
Mooney Viscosity (100°C) 87 87 77
Mooney Scorch (135°C, t3/min) 15 12 14
Rheometer ∆ Torque (dN·m) Not shown Not shown Improved

Key Findings :

Efficiency : NXT Silane operates at a lower reaction temperature (145°C vs. 155–160°C for S2/S4), reducing energy consumption .

Viscosity : NXT Silane exhibits lower Mooney viscosity (77 vs. 87 for S2/S4), improving processability in rubber compounding .

Scorch Safety : S4 (TESPT) offers marginally better scorch resistance (t3 = 12 min) compared to NXT Silane (14 min) and S2 (15 min), critical for thermal stability during processing .

Structural and Functional Differences :

  • TESPT (S4) : Contains tetrasulfide linkages (-S₄-), enhancing sulfur crosslinking in rubber.
  • TESPD (S2) : Features disulfide (-S₂-) groups, offering moderate reactivity.
  • NXT Silane : A modified silane with proprietary functional groups, optimizing silica dispersion and reducing mixing steps .

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